N'-(4-butylphenyl)-N-cyclopentyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-butylphenyl)-N-cyclopentyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a butyl-substituted phenyl group and a cyclopentyl group attached to the oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-butylphenyl)-N-cyclopentyloxamide typically involves the reaction of 4-butylaniline with cyclopentanone in the presence of an oxidizing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired oxamide. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-(4-butylphenyl)-N-cyclopentyloxamide can be achieved through a continuous flow process. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and flow rate. The use of automated reactors and real-time monitoring systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N’-(4-butylphenyl)-N-cyclopentyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.
Substitution: The phenyl and cyclopentyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted phenyl or cyclopentyl compounds. These products can be further utilized in the synthesis of more complex molecules or materials.
Scientific Research Applications
N’-(4-butylphenyl)-N-cyclopentyloxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of N’-(4-butylphenyl)-N-cyclopentyloxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-butylphenyl)-N-cyclohexylamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N’-(4-butylphenyl)-N-phenylamide: Contains a phenyl group instead of a cyclopentyl group.
N’-(4-butylphenyl)-N-methylamide: Features a methyl group in place of the cyclopentyl group.
Uniqueness
N’-(4-butylphenyl)-N-cyclopentyloxamide is unique due to its specific combination of a butyl-substituted phenyl group and a cyclopentyl group attached to the oxamide moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic electronics.
Properties
IUPAC Name |
N'-(4-butylphenyl)-N-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-3-6-13-9-11-15(12-10-13)19-17(21)16(20)18-14-7-4-5-8-14/h9-12,14H,2-8H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKPUHONDYESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.